D-亮氨酰-L-苏氨酰-N-(4-硝基苯基)-L-精氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

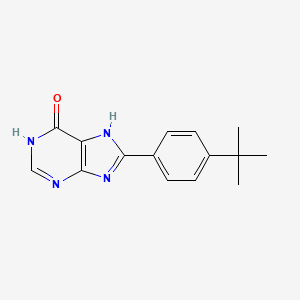

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, also known as LTA4H inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to inhibit the activity of the enzyme leukotriene A4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators.

科学研究应用

Substrate for Tryptase ϵ/PRSS22

The compound H-D-Leu-Thr-Arg-pNA is a preferred substrate of the human epithelium serine protease tryptase ϵ/PRSS22 . Tryptase ϵ is a member of the chromosome 16p13.3 family of human serine proteases that is preferentially expressed by epithelial cells .

Role in Fibrinolysis

Tryptase ϵ plays a prominent role in fibrinolysis and other urokinase-type plasminogen activator (uPA)-dependent reactions in the lung . The ability of tryptase ϵ to activate uPA in the presence of varied protease inhibitors suggests its significant role in these processes .

Role in Cell Migration

Tryptase ϵ can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix . This suggests a potential role of H-D-Leu-Thr-Arg-pNA in studying cell migration.

Study of Protease Activity

The compound is used in the study of protease activity. For instance, the ability of the C-9A/C90A/C112A mutant to cleave H-D-Leu-Thr-Arg-pNA was significantly reduced relative to the C90A mutant . This indicates that the physical retention of the conserved propeptide is necessary for optimal enzymatic activity of processed tryptase ϵ .

Substrate for Recombinant Human Tryptases

H-D-Leu-Thr-Arg-pNA is a chromogenic substrate cleaved by recombinant human tryptases ε (PRSS22) and γ (transmembrane tryptase, TMT) . This makes it useful in the study of these specific tryptases.

Role in Serine Protease Research

The compound is used in the research of serine proteases. The PRSS22 gene, which encodes a member of the trypsin family of serine proteases, preferentially cleaves the synthetic substrate H-D-Leu-Thr-Arg-pNA .

作用机制

Target of Action

The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .

Mode of Action

H-D-Leu-Thr-Arg-pNA preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .

Biochemical Pathways

The activation of PRSS22 by H-D-Leu-Thr-Arg-pNA affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .

Result of Action

The result of H-D-Leu-Thr-Arg-pNA’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .

Action Environment

The action, efficacy, and stability of H-D-Leu-Thr-Arg-pNA can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .

属性

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Leu-Thr-Arg-pNA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)